molecular formula C21H25N5O3S B12468037 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B12468037
M. Wt: 427.5 g/mol
InChI Key: NVBXURWKHDVQCN-UHFFFAOYSA-N
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Description

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a pharmacologically active agent. The presence of both triazole and acetamide functional groups suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Aminophenyl Group: The aminophenyl group can be introduced through a nucleophilic substitution reaction using an appropriate halogenated precursor.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a thiolation reaction, often using thiourea or similar reagents.

    Formation of the Acetamide Moiety: The acetamide group can be formed through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or triazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogenated compounds, Grignard reagents, and organolithium compounds are often employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving triazole and acetamide functionalities.

    Medicine: Potential therapeutic agent for conditions such as cancer, infections, and inflammatory diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for various functional groups, allowing it to modulate biological activity. The acetamide moiety may enhance binding affinity and specificity for certain targets. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-nitrophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
  • 2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Uniqueness

The unique combination of the aminophenyl group, triazole ring, and acetamide moiety in 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide distinguishes it from similar compounds. This combination may confer unique biological activities and therapeutic potential, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H25N5O3S

Molecular Weight

427.5 g/mol

IUPAC Name

2-[[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C21H25N5O3S/c1-26-20(15-5-7-16(22)8-6-15)24-25-21(26)30-13-19(27)23-11-10-14-4-9-17(28-2)18(12-14)29-3/h4-9,12H,10-11,13,22H2,1-3H3,(H,23,27)

InChI Key

NVBXURWKHDVQCN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NCCC2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)N

Origin of Product

United States

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